

An In-depth Technical Guide to 5-(bromomethyl)-1H-indazole

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Compound of Interest

Compound Name: 5-(bromomethyl)-1H-indazole

Cat. No.: B1278532

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Abstract

This technical guide provides a comprehensive overview of **5-(bromomethyl)-1H-indazole**, a key heterocyclic building block in medicinal chemistry. This document details its chemical identity, including its CAS number and various nomenclatures. It outlines a representative synthetic protocol and summarizes its key physicochemical properties. Furthermore, this guide explores the significant role of **5-(bromomethyl)-1H-indazole** as a crucial intermediate in the development of potent kinase inhibitors, with a focus on its applications in targeting significant signaling pathways implicated in various diseases.

Chemical Identity and Nomenclature

5-(bromomethyl)-1H-indazole is a substituted indazole with a bromomethyl group at the 5-position of the indazole ring. This functional group makes it a versatile reagent for further chemical modifications.

Identifier	Value
CAS Number	496842-04-7
IUPAC Name	5-(bromomethyl)-1H-indazole
Molecular Formula	C ₈ H ₇ BrN ₂
Molecular Weight	211.06 g/mol
Synonyms	5-(Bromomethyl)indazole, 1H-Indazole, 5-(bromomethyl)-

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of **5-(bromomethyl)-1H-indazole**.

Property	Value
Appearance	Off-white to light yellow crystalline powder
Melting Point	138-142 °C
Boiling Point	355.8 °C at 760 mmHg (Predicted)
Solubility	Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.
Storage	Store in a cool, dry, and well-ventilated area away from incompatible substances.

Synthesis of 5-(bromomethyl)-1H-indazole

A common and efficient method for the synthesis of **5-(bromomethyl)-1H-indazole** involves the radical bromination of 5-methyl-1H-indazole. A representative experimental protocol is detailed below.

Experimental Protocol: Bromination of 5-methyl-1H-indazole

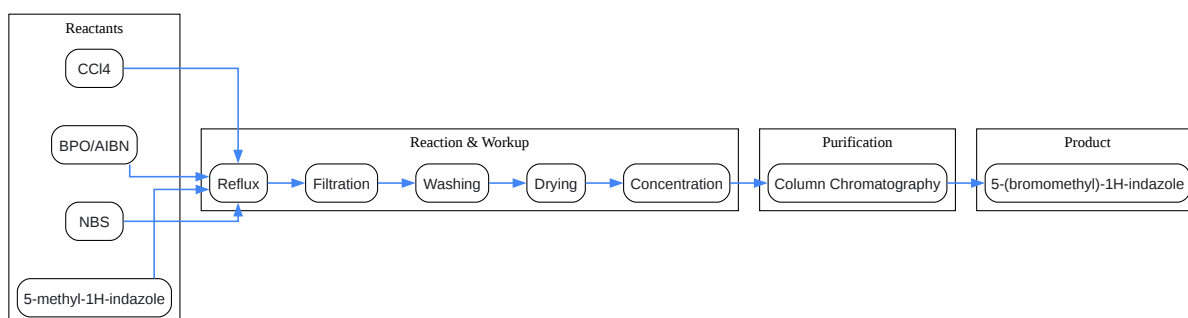
Materials:

- 5-methyl-1H-indazole
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-1H-indazole (1 equivalent) in carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **5-(bromomethyl)-1H-indazole**.



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Caption: Synthetic workflow for **5-(bromomethyl)-1H-indazole**.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

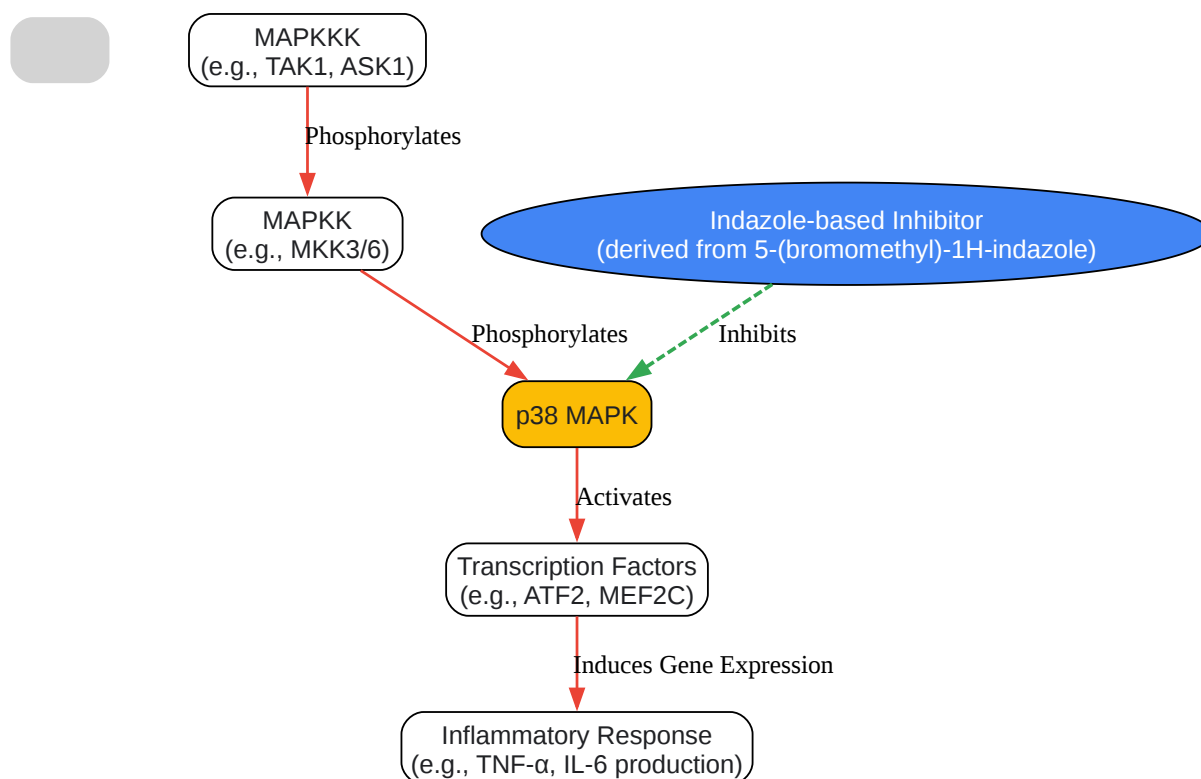
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. **5-(bromomethyl)-1H-indazole** serves as a versatile intermediate for the synthesis of various indazole-based compounds, particularly kinase inhibitors. The bromomethyl group provides a reactive handle for introducing diverse

functionalities through nucleophilic substitution reactions, enabling the exploration of the chemical space around the indazole core to optimize potency and selectivity.

Targeting the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in certain cancers.[1]

5-(bromomethyl)-1H-indazole is a key starting material for the development of p38 MAPK inhibitors. The indazole core can mimic the hinge-binding motif of ATP, while the substituent introduced via the bromomethyl group can extend into other pockets of the kinase active site, thereby enhancing inhibitory activity and selectivity.

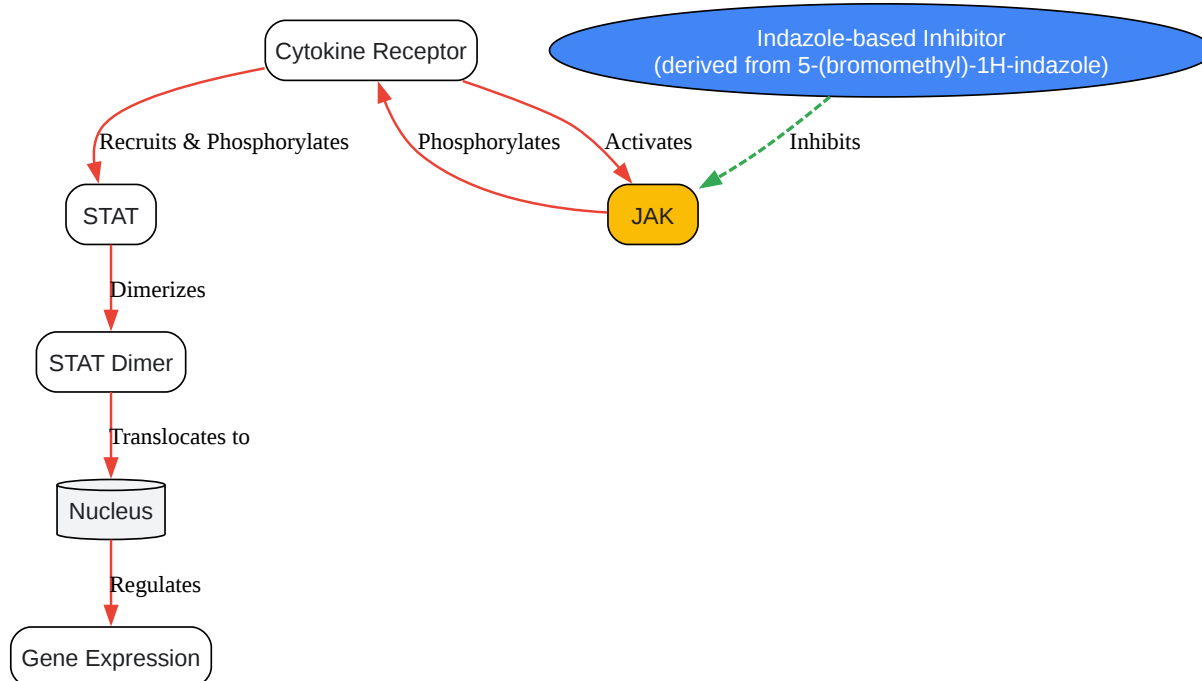


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Caption: Inhibition of the p38 MAPK signaling pathway.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is another critical pathway involved in immunity, cell growth, and differentiation.[2][3] Aberrant JAK-STAT signaling is a hallmark of various myeloproliferative neoplasms and autoimmune diseases.[2][4] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. The versatile chemistry of **5-(bromomethyl)-1H-indazole** allows for its incorporation into novel molecular scaffolds designed to target the ATP-binding site of JAKs, leading to the development of potent and selective inhibitors.[4]



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Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

5-(bromomethyl)-1H-indazole is a valuable and versatile building block in the field of drug discovery and development. Its well-defined chemical properties and reactivity, particularly of the bromomethyl group, make it an ideal starting material for the synthesis of a wide array of substituted indazole derivatives. Its significant role as a precursor to potent kinase inhibitors targeting critical signaling pathways such as p38 MAPK and JAK-STAT underscores its importance for researchers and scientists dedicated to the discovery of novel therapeutics for cancer, inflammatory disorders, and other diseases. This guide provides a foundational understanding of this key intermediate to support ongoing and future research endeavors.

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